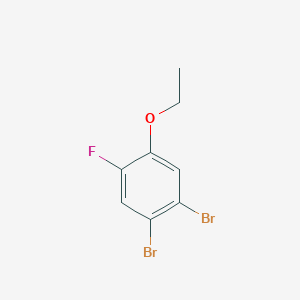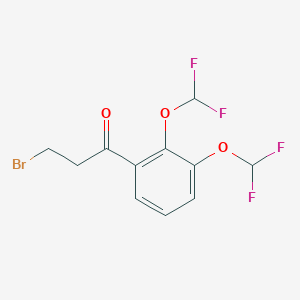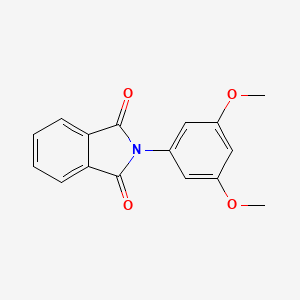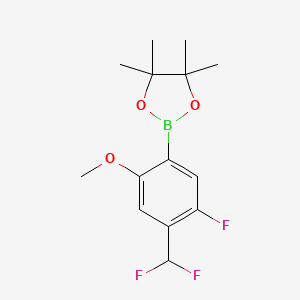
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various applications, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the introduction of the difluoromethyl group onto the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the aromatic ring. This process often employs metal-based catalysts to facilitate the reaction . The reaction conditions usually involve the use of solvents like chlorobenzene and the presence of ligands such as bis(diphenylphosphino)ferrocene (DPPF) .
Analyse Chemischer Reaktionen
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and dioxaborolane groups. The difluoromethyl group can act as a hydrogen-bond donor, enhancing the compound’s interactions with biological targets . The dioxaborolane moiety allows the compound to undergo cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other difluoromethylated aromatic compounds and dioxaborolane derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and properties . For example:
Difluoromethylated Aromatics: Compounds like difluoromethyl benzene derivatives exhibit similar reactivity in substitution and cross-coupling reactions.
Dioxaborolane Derivatives: Other dioxaborolane compounds can participate in Suzuki-Miyaura cross-coupling reactions, but their specific reactivity and applications may vary depending on the substituents attached to the aromatic ring.
Eigenschaften
Molekularformel |
C14H18BF3O3 |
|---|---|
Molekulargewicht |
302.10 g/mol |
IUPAC-Name |
2-[4-(difluoromethyl)-5-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(12(17)18)6-11(9)19-5/h6-7,12H,1-5H3 |
InChI-Schlüssel |
KJKPJWBYFSNAGX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


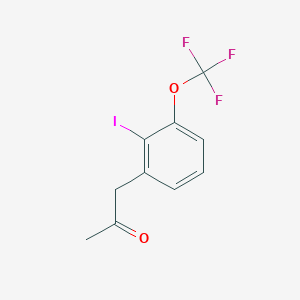



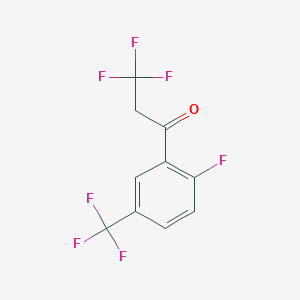
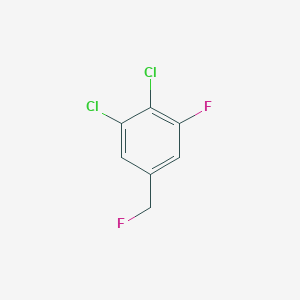
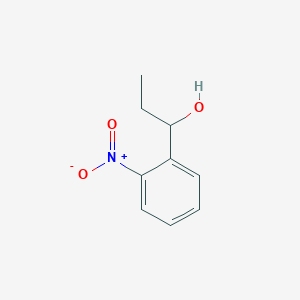


![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)

